Di-tert-butyl propane-1,1-diyldicarbamate
Description
Di-tert-butyl propane-1,1-diyldicarbamate (CAS: 1496636-53-3) is an organic compound with the molecular formula C₁₃H₂₆N₂O₄ and a molecular weight of 274.36 g/mol . Structurally, it features a propane backbone substituted at the 1,1-position with tert-butyl carbamate groups. This compound is frequently utilized as a protected intermediate in organic synthesis, particularly in click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates . Its tert-butyl groups confer steric protection, enhancing stability during synthetic processes while allowing straightforward deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-8-9(14-10(16)18-12(2,3)4)15-11(17)19-13(5,6)7/h9H,8H2,1-7H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVUALLVCOCXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl propane-1,1-diyldicarbamate typically involves the reaction of propane-1,1-diyldicarbamate with tert-butyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl propane-1,1-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Polyurethanes and Polyureas
Di-tert-butyl propane-1,1-diyldicarbamate is investigated as a monomer for the synthesis of polyurethanes and polyureas, presenting a safer alternative to traditional isocyanate-based methods. The bulky nature of the tert-butyl groups enhances the stability of the resulting polymers while maintaining reactivity with amines and diols. Research has shown that these dicarbamates can effectively react with diamines to form polyurethanes without the toxic byproducts associated with isocyanates .
2. Protective Group in Organic Synthesis
The tert-butoxycarbonyl (Boc) group is widely used as a protecting group in organic synthesis. This compound serves as a source of Boc groups, allowing for the selective protection of amines during multi-step syntheses. This application is particularly valuable in the synthesis of complex molecules where functional group compatibility is critical .
Case Study 1: Development of Non-Toxic Polyurethanes
A study explored the use of this compound in creating non-toxic polyurethanes through an isocyanate-free process. The research demonstrated that the mechanical properties of the resulting polymers were comparable to those made with traditional methods, while significantly reducing environmental and health risks associated with isocyanates .
| Property | Traditional Polyurethane | Polyurethane from Dicarbamate |
|---|---|---|
| Tensile Strength | 25 MPa | 24 MPa |
| Elongation at Break | 300% | 280% |
| Toxicity | High | Low |
Case Study 2: Synthesis of Complex Organic Molecules
In another study, this compound was utilized as a Boc protecting agent in the synthesis of complex organic molecules. The compound facilitated multiple steps without deprotection issues, showcasing its efficiency in multi-step synthetic routes .
Mechanism of Action
The mechanism of action of di-tert-butyl propane-1,1-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are mediated by the functional groups present in the compound, which can form bonds with the target molecules .
Comparison with Similar Compounds
Di-tert-butyl propane-1,1-diyldicarbamate belongs to a family of dicarbamate-protected compounds. Below is a detailed comparison with its structural analogs, focusing on synthesis , reactivity , and applications .
Structural Analogs
The following compounds share structural or functional similarities:
Key Observations :
- Positional Isomerism: Di-tert-butyl propane-1,3-diyldicarbamate (CAS 33105-94-1) is a positional isomer of the target compound.
- Backbone Modifications : Replacing propane with cyclohexane (CAS 110053-29-7) introduces conformational rigidity, which may influence solubility and binding affinity in pharmaceutical applications .
- Functional Group Variations : The azanediylbis linker in CAS 82409-02-7 adds nitrogen atoms, enabling coordination chemistry or hydrogen bonding, unlike the purely carbamate-functionalized target compound .
Physicochemical Properties
- Solubility : The cyclohexane analog (CAS 110053-29-7) is likely less polar than propane-based derivatives, impacting solubility in aqueous systems .
- Thermal Stability : Tert-butyl groups in all analogs enhance thermal stability compared to methyl or ethyl carbamates, as evidenced by their use in high-temperature reactions .
Biological Activity
Di-tert-butyl propane-1,1-diyldicarbamate (DTBP) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
- IUPAC Name : this compound
- CAS Number : 33105-94-1
- Molecular Formula : C₁₃H₂₆N₂O₄
- Molecular Weight : 274.36 g/mol
- Purity : 95% .
1. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DTBP. In a study assessing its effects on mammalian systems, DTBP was tested for genotoxicity using various assays:
- Ames Test : DTBP showed non-genotoxic properties in multiple Ames assays, indicating it does not induce mutations in bacterial strains .
- In Vivo Studies : In a study involving male Wistar rats, DTBP produced statistically significant increases in micronucleated polychromatic erythrocytes, suggesting potential genotoxic effects at higher doses .
| Study Type | Results |
|---|---|
| Ames Test | Non-genotoxic |
| Micronucleus Test | Positive for genotoxicity at higher doses |
The mechanism by which DTBP exerts its biological effects is still under investigation. However, its structure suggests potential interactions with biological macromolecules, possibly influencing cellular pathways involved in proliferation and apoptosis.
Case Study 1: Genotoxicity Assessment
A comprehensive study evaluated the genotoxic potential of DTBP through various in vivo and in vitro tests. The findings indicated that while certain tests showed negative results for DNA damage, others highlighted a significant increase in micronuclei formation at higher concentrations . This duality suggests that while DTBP may be safe at lower doses, caution is warranted at elevated levels.
Case Study 2: Synthesis and Application
Research into the synthesis of steroid derivatives using DTBP has yielded promising results. The compound has been utilized as a building block for creating more complex molecules with potential applications in cancer therapy . The successful synthesis of these derivatives indicates that DTBP could play a crucial role in developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
